

Mechanism of Action and Binding Specificity

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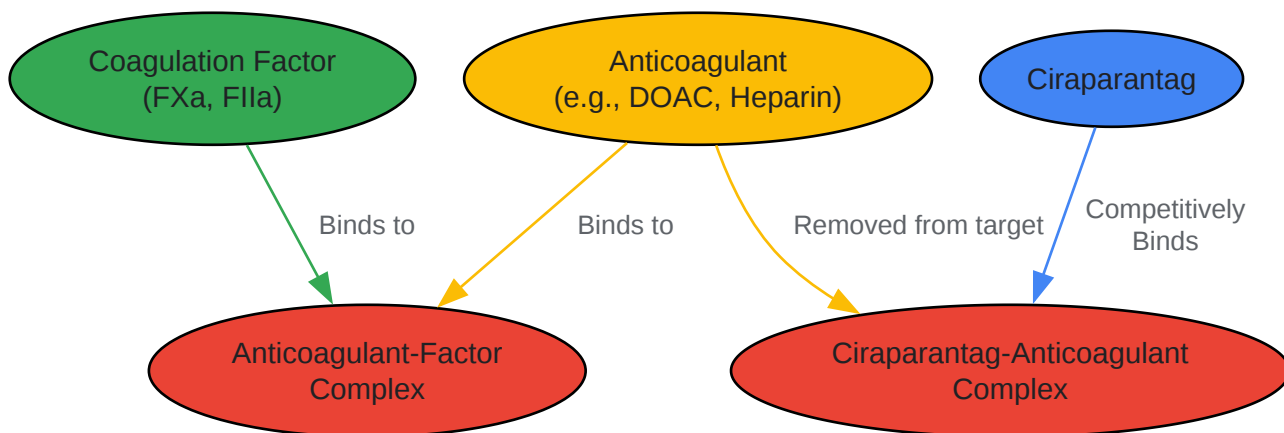
Compound Focus: Ciraparantag

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Ciraparantag's mechanism involves directly associating with various anticoagulants through **non-covalent hydrogen bonds and charge-charge interactions** [1] [2]. This binding displaces the anticoagulants (DOACs or heparins) from their intended targets (Factor IIa or Factor Xa), thereby restoring normal coagulation [1]. The following diagram illustrates this competitive binding process.



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Ciraparantag competitively binds anticoagulants, restoring coagulation factor activity.

Efficacy Data from Clinical Studies

The tables below summarize key quantitative data on **ciraparantag's** efficacy in reversing different anticoagulants.

Table 1: Reversal of Edoxaban with Ciraparantag in a Phase 1 Study [3]

Ciraparantag Dose	Time to Reversal	Duration of Reversal	Key Measurement
100 - 300 mg IV	Within 10 minutes	Sustained for 24 hours	Whole Blood Clotting Time (WBCT)
100 - 300 mg IV	Within 30 minutes	-	Normalization of fibrin diameter in clots (via SEM)

Table 2: Reversal of Apixaban and Rivaroxaban in Phase 2 Studies [2]

Anticoagulant	Ciraparantag Dose	Rate of Sustained Reversal	Sustained Reversal Duration
Apixaban (10 mg BID)	60 mg IV	100% of subjects	5 hours
Rivaroxaban (20 mg QD)	180 mg IV	100% of subjects	6 hours

Experimental Protocols and Methodologies

A critical methodological consideration is that **ciraparantag**'s activity can be interfered with by common laboratory reagents, which has shaped the design of key experiments [2] [3].

1. Whole Blood Clotting Time (WBCT) Assay The WBCT is the primary assay used in clinical trials to measure **ciraparantag**'s efficacy because it avoids interference [2].

- **Principle:** Measures the time for fresh whole blood to clot in a glass tube without any additives, activators, or anticoagulants [2] [3].
- **Procedure:**
 - **Blood Collection:** Draw blood via venipuncture directly into a plain glass tube without anticoagulants [3].
 - **Clotting Time Measurement:** Gently tilt the tube manually and observe for the formation of a solid clot. The endpoint is the time from blood draw to clot formation [2].

- **Definition of Reversal:** In clinical trials, reversal was typically defined as the return of WBCT to within 10% of the pre-anticoagulant baseline value [2].

2. In Vitro Spiking Experiments These experiments investigate **ciraparantag**'s potential as a universal chelator for laboratory use [4].

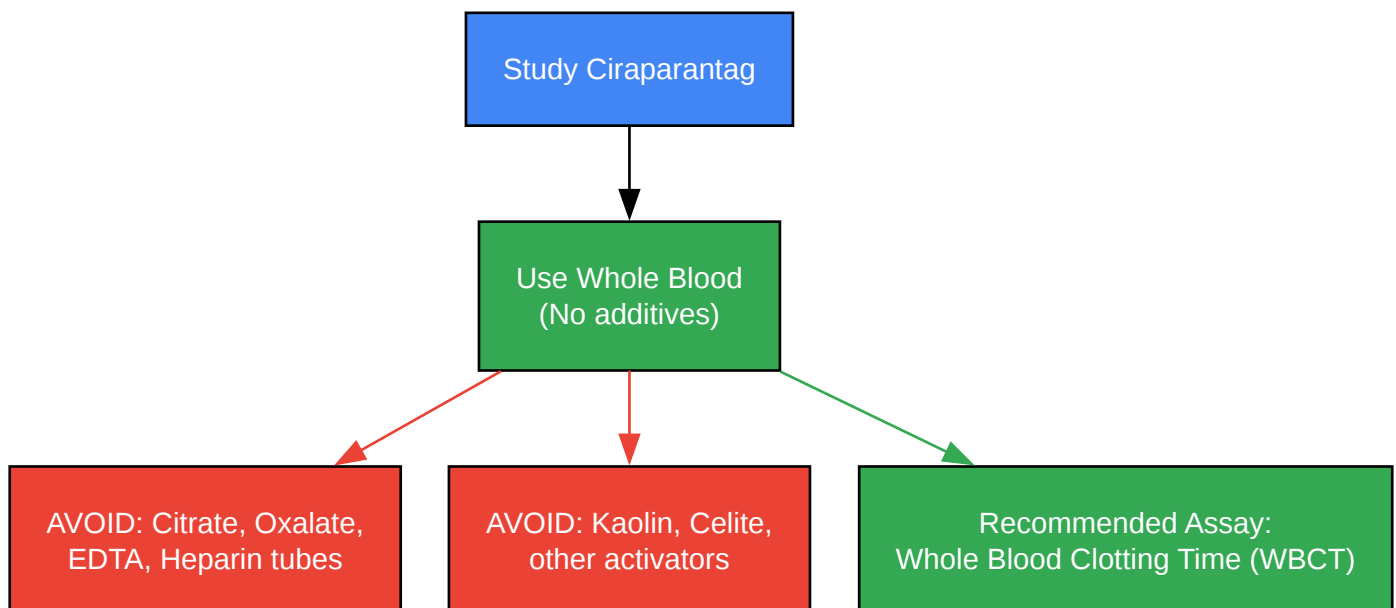
- **Sample Preparation:** Commercial human plasma is spiked with therapeutic concentrations of DOACs (e.g., 500 ng/mL) or enoxaparin (0.7 IU/mL) [4].
- **Intervention:** The plasma is then spiked with ascending concentrations of **ciraparantag** and incubated at ambient temperature with gentle agitation [4].
- **Testing:** The mixture is analyzed using routine coagulation assays (PT, APTT) and specific anti-Xa assays without further processing [4].

3. Comparison with Activated Charcoal Adsorbents Studies have compared **ciraparantag** to commercial agents like DOAC-Stop [4].

- **Procedure:** A DOAC-Stop tablet is added to 1 mL of plasma, incubated for 5 minutes with agitation, and then centrifuged at 2000× g for 5 minutes to remove the charcoal. The clarified plasma is then analyzed [4].

Critical Experimental Considerations

The experimental workflow for studying **ciraparantag** requires specific conditions to avoid assay interference, as summarized below.



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Key methodological considerations for **ciraparantag** experiments.

Research Implications and Limitations

- **Clinical Reversal vs. In Vitro Chelation:** While **ciraparantag** is highly effective as a systemic reversal agent in vivo, evidence suggests it **may not be effective as a universal anticoagulant chelator in laboratory test tubes**. This is likely because it preferentially binds to anionic substances present in coagulation reagents, rather than to the anticoagulant itself [4].
- **Alternative for Lab Testing:** For removing DOAC interference from plasma samples in a laboratory setting, activated charcoal-based adsorbents like **DOAC-Stop** have been shown to effectively remove both DOACs and **ciraparantag** itself [4].

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